molecular formula C12H18N2O2 B3015936 N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide CAS No. 1396685-61-2

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide

Cat. No.: B3015936
CAS No.: 1396685-61-2
M. Wt: 222.288
InChI Key: PFQUTUFCFCFBBV-UHFFFAOYSA-N
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Description

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring, a morpholine moiety, and an alkyne group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-morpholinobut-2-yne-1-amine. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyclopropane ring and alkyne group may play a role in binding to active sites, while the morpholine moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-morpholinobut-2-yn-1-yl)cyclopropanecarboxamide is unique due to the combination of its cyclopropane ring, morpholine moiety, and alkyne group

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c15-12(11-3-4-11)13-5-1-2-6-14-7-9-16-10-8-14/h11H,3-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQUTUFCFCFBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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